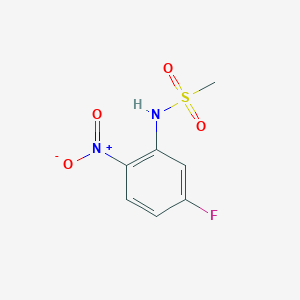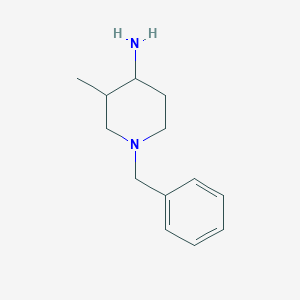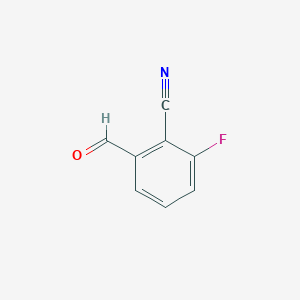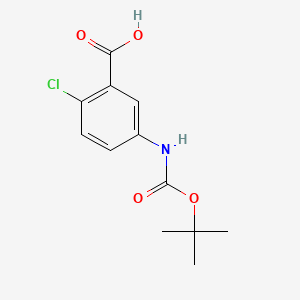
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde
Vue d'ensemble
Description
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as dihydrobenzofurans. These compounds contain a benzofuran moiety that has been hydrogenated on one of the rings, resulting in a saturated five-membered ring fused to an aromatic six-membered ring. The specific structure of 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde includes additional methyl groups at the 2-position and an aldehyde functional group at the 5-position of the dihydrobenzofuran ring system.
Synthesis Analysis
The synthesis of related dibenzofuran carboxaldehydes has been reported, where formylation of 2-methoxydibenzo[b,d]furan with α,α-dichloromethyl methyl ether and tin(IV) chloride resulted in a high yield of aldehydes . Although the synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is not directly described, the methodologies used for the synthesis of similar compounds could potentially be adapted for its synthesis. Additionally, a one-pot synthesis strategy for 2-aryl-5-substituted-2,3-dihydrobenzofurans has been developed, which could be relevant for synthesizing the compound .
Molecular Structure Analysis
While the molecular structure of 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is not directly discussed in the provided papers, the structure of a related compound, dimethylindium-pyridine-2-carbaldehyde oximate, has been analyzed. This compound features a complex coordination geometry around the indium atoms and includes a dimeric structure with fused rings . Insights from this analysis could be informative when considering the molecular geometry and potential reactivity of the dihydrobenzofuran compound.
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specifically involving 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde. However, the synthesis of dibenzofuran carboxaldehydes and their subsequent use in the synthesis of novel β-phenylethylamines and NBOMe derivatives indicates that aldehydes in this class can participate in further chemical transformations, potentially leading to biologically active compounds . The one-pot synthesis approach for related dihydrobenzofurans also suggests a versatility in chemical reactions for this class of compounds .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of pH-Sensitive Spin Probes
Research demonstrates the synthesis of new pH-sensitive spin probes through reactions involving Grignard reagents. The study outlines the conversion of specific oximes to cyano derivatives, reacting with primary or secondary amines to form compounds that, upon treatment and oxidation, yield stable nitroxides. These nitroxides serve as pH-sensitive probes, highlighting the compound's role in creating sensitive analytical tools for scientific studies (Kirilyuk et al., 2003).
Synthesis of Novel Compounds
Another study focused on the reaction of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one with a related compound, leading to a title compound that crystallizes in a specific space group. This research showcases the potential of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde in synthesizing new chemical structures with potential applications in materials science and molecular engineering (Arderne et al., 2021).
Exploration of Natural Compounds
A significant application is in the study of natural chiral 2-isopropenyl-2,3-dihydrobenzofurans, such as (+)-remirol, (+)-remiridiol, (+)-angenomalin, and (+)-isoangenomalin. These studies involve kinetic resolutions and chiral syntheses, contributing to our understanding of natural products' chemical diversity and biological activity (Yamaguchi et al., 2003).
Ultrasound-Promoted Stereoselective Synthesis
Ultrasound irradiation has been used to promote the synthesis of derivatives from 2,3-dihydrobenzofuran-5-carbaldehyde, demonstrating the compound's versatility in green chemistry applications. This method highlights energy efficiency and waste reduction, emphasizing the significance of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde in developing environmentally friendly synthetic processes (Adole et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTPTZWADKNRNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625034 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde | |
CAS RN |
38002-92-5 | |
| Record name | 2,3-Dihydro-2,2-dimethyl-5-benzofurancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



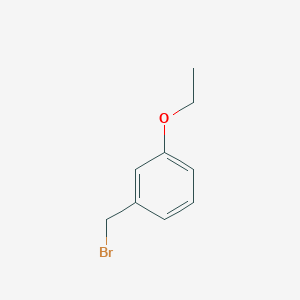

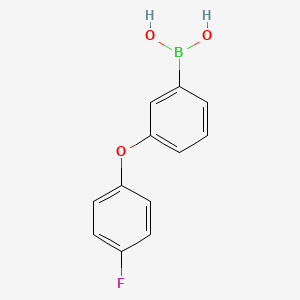
![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)


